(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1823247-22-8
VCID: VC3194820
InChI: InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H
SMILES: C1C(CN1)CN2C=C(N=N2)CO.Cl
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66 g/mol

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

CAS No.: 1823247-22-8

Cat. No.: VC3194820

Molecular Formula: C7H13ClN4O

Molecular Weight: 204.66 g/mol

* For research use only. Not for human or veterinary use.

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride - 1823247-22-8

Specification

CAS No. 1823247-22-8
Molecular Formula C7H13ClN4O
Molecular Weight 204.66 g/mol
IUPAC Name [1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H
Standard InChI Key YXVPQSMKXABHPQ-UHFFFAOYSA-N
SMILES C1C(CN1)CN2C=C(N=N2)CO.Cl
Canonical SMILES C1C(CN1)CN2C=C(N=N2)CO.Cl

Introduction

Chemical Properties and Structure

(1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is characterized by a triazole ring connected to an azetidine moiety, with a methanol group attached to the triazole. The compound possesses several key chemical properties that define its behavior in various chemical and biological environments.

Physical and Chemical Characteristics

The compound is defined by its molecular formula C7H13ClN4O with a molecular weight of 204.66 g/mol. The structure contains two distinct heterocyclic components: a 1,2,3-triazole ring and an azetidine ring (a four-membered nitrogen-containing ring), connected via a methylene bridge. The hydrochloride salt formation enhances the compound's water solubility compared to its free base form.

Structural Identifiers

The following table summarizes the key chemical identifiers for (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride:

IdentifierValue
CAS Number1823247-22-8
IUPAC Name[1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride
Molecular FormulaC7H13ClN4O
Molecular Weight204.66 g/mol
Standard InChIInChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H
Standard InChIKeyYXVPQSMKXABHPQ-UHFFFAOYSA-N
SMILESC1C(CN1)CN2C=C(N=N2)CO.Cl

Structural Features and Reactivity

The triazole ring in this compound is known for its aromatic stability and nitrogen-rich structure, making it an excellent hydrogen bond acceptor. The hydroxymethyl group (-CH2OH) attached to the triazole ring provides a reactive handle for further functionalization, while the azetidine component offers a rigid, strained cyclic structure that can influence the compound's spatial arrangement and reactivity patterns. The hydrochloride salt formation typically occurs at the azetidine nitrogen, which is more basic than the triazole nitrogens.

Synthesis Methods

The synthesis of (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can be approached through several synthetic strategies, drawing from established methods for creating both the azetidine and triazole components.

Azetidine Synthesis

The azetidine component of the molecule can be synthesized through several established methods:

Reductive Cyclization of Imines

One approach to synthesizing the azetidine ring involves the reductive cyclization of γ-haloalkyl-imines. De Kimpe and colleagues demonstrated that treating these imines with sodium borohydride in refluxing methanol can generate N-substituted azetidines in high yields . This method could be adapted to introduce the necessary functionalization for connecting to the triazole component.

Cyclization of 1,3-Diols

Another synthetic route involves the stereoselective synthesis of azetidines from optically pure 1,3-diols. Marinetti and colleagues reported converting the hydroxyl groups to good leaving groups through mesylation, followed by treatment with amine nucleophiles to achieve cyclization with high enantiomeric excess . This approach offers the advantage of stereochemical control, which may be important for specific applications.

Triazole Formation and Linkage

The 1,2,3-triazole component is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This involves:

  • Preparation of an azide-functionalized azetidine derivative

  • Reaction with a terminal alkyne containing a protected hydroxymethyl group

  • Deprotection to reveal the hydroxymethyl functionality

Salt Formation

The final step in the synthesis typically involves treatment of the free base (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol with hydrochloric acid in an appropriate solvent to form the hydrochloride salt. This salt formation enhances solubility and stability for certain applications.

Applications in Research and Development

The unique structural features of (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride make it valuable in several research contexts.

Pharmaceutical Applications

The compound serves primarily as a valuable intermediate in pharmaceutical synthesis. Its structure combines several pharmacologically interesting features:

  • The 1,2,3-triazole ring is known for its stability and ability to participate in various biological interactions, making it a valuable pharmacophore in drug design

  • The azetidine ring presents a rigid framework that can influence the three-dimensional orientation of functional groups, potentially affecting receptor binding profiles

  • The hydroxymethyl group offers a convenient handle for further derivatization

These features make the compound particularly useful in medicinal chemistry programs targeting novel therapeutic agents.

Chemical Building Block

Beyond pharmaceutical applications, the compound functions as a versatile building block in organic synthesis. The presence of multiple reactive sites allows for selective functionalization to create more complex molecules with tailored properties. The triazole ring can participate in various metal coordination chemistry, while the hydroxymethyl group can be converted to numerous functional groups.

Comparison with Related Compounds

The structural similarity between our target compound and related molecules like [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (the free base form) allows for interesting comparative studies . The presence or absence of the hydrochloride salt can significantly influence properties such as solubility, stability, and bioavailability in various research contexts.

Current Research and Future Perspectives

Related Research Directions

While direct research on (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is limited in the available literature, related research offers insights into potential applications and research directions.

Studies on similar triazole-containing compounds have demonstrated their potential in antimicrobial research. For instance, novel indole compounds containing azetidinones have shown interesting antimicrobial properties . This suggests that our target compound might serve as a valuable scaffold for developing antimicrobial agents, particularly if appropriately functionalized.

Analytical Considerations

For researchers working with this compound, several analytical techniques are particularly valuable:

  • NMR spectroscopy for structural confirmation and purity assessment

  • Mass spectrometry for accurate molecular weight determination

  • X-ray crystallography for definitive three-dimensional structural analysis

  • High-performance liquid chromatography (HPLC) for purity determination and reaction monitoring

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